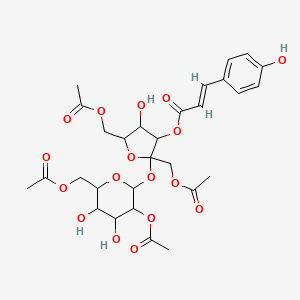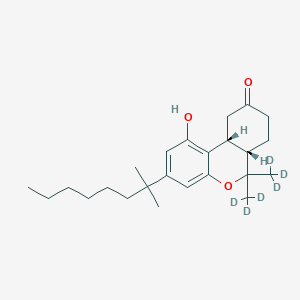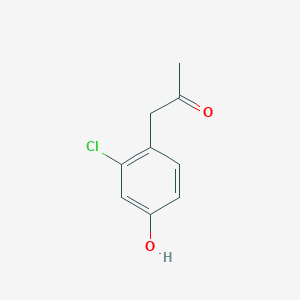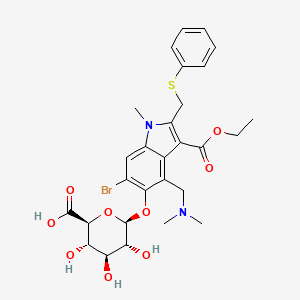
Umifenovir Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Umifenovir Glucuronide is a metabolite of Umifenovir, an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used for the treatment and prophylaxis of influenza and other respiratory infections . Umifenovir has been in use in Russia for approximately 25 years and in China since 2006 . The glucuronide conjugate is formed through phase II metabolism, where Umifenovir undergoes glucuronidation, a process that enhances its solubility and facilitates its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir Glucuronide involves the glucuronidation of Umifenovir. The reaction conditions for this enzymatic process include a physiological pH of around 7.4 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound would involve the large-scale synthesis of Umifenovir followed by its enzymatic glucuronidation. This process can be optimized by using recombinant UGT enzymes and ensuring the availability of sufficient UDP-glucuronic acid . The reaction mixture is then purified using chromatographic techniques to isolate this compound .
化学反応の分析
Types of Reactions
Umifenovir Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of this compound .
科学的研究の応用
Umifenovir Glucuronide has several scientific research applications:
作用機序
Umifenovir Glucuronide exerts its effects by enhancing the solubility and excretion of Umifenovir. The glucuronidation process increases the hydrophilicity of Umifenovir, facilitating its elimination from the body through urine and feces . This process helps in maintaining the therapeutic levels of Umifenovir in the body while preventing its accumulation and potential toxicity .
類似化合物との比較
Similar Compounds
Oseltamivir Glucuronide: A metabolite of Oseltamivir, another antiviral drug used for the treatment of influenza.
Ribavirin Glucuronide: A metabolite of Ribavirin, used for the treatment of hepatitis C and other viral infections.
Remdesivir Glucuronide: A metabolite of Remdesivir, used for the treatment of COVID-19.
Uniqueness
Umifenovir Glucuronide is unique due to its dual-acting antiviral/host-targeting properties, which are not commonly observed in other antiviral drugs . This dual activity provides additional protection against viral resistance, making it a valuable compound in antiviral therapy .
特性
分子式 |
C28H33BrN2O9S |
|---|---|
分子量 |
653.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[6-bromo-4-[(dimethylamino)methyl]-3-ethoxycarbonyl-1-methyl-2-(phenylsulfanylmethyl)indol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1 |
InChIキー |
YWNDZUQXXCRSIJ-WXCVBFKSSA-N |
異性体SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


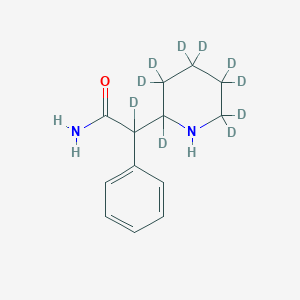

![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
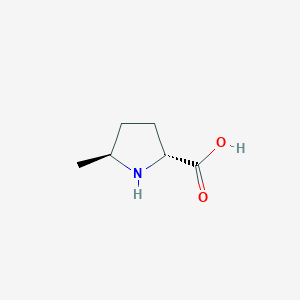
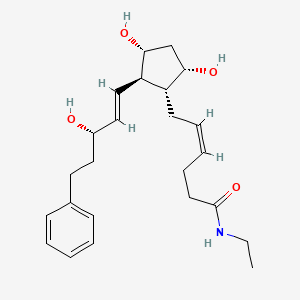
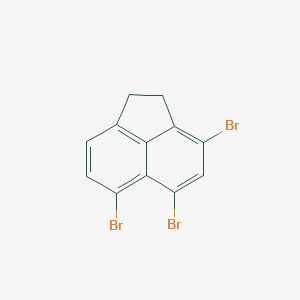
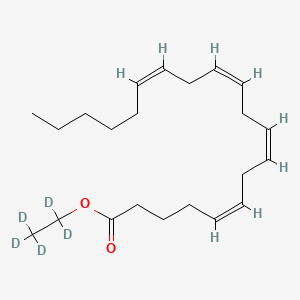
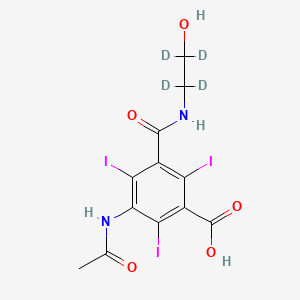
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
